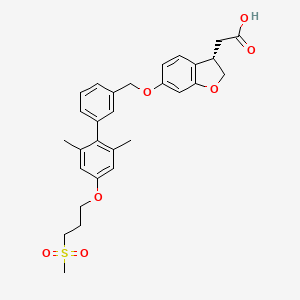

Fasiglifam

Descripción

This compound has been used in trials studying the treatment of Chronic Kidney Disease, Type 2 Diabetes Mellitus, and Diabetes Mellitus, Type 2.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

free fatty acid receptor 1/GPR40 agonist; structure in first source

Propiedades

IUPAC Name |

2-[(3S)-6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O7S/c1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24/h4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCALJIHZVNMGJ-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)[C@@H](CO4)CC(=O)O)C)OCCCS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025726 | |

| Record name | ((3S)-6-((3-(4-(3-Methanesulfonylpropoxy)-2,6-dimethylphenyl]phenyl}methoxy)-2,3-dihydro-1-benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000413-72-8 | |

| Record name | Fasiglifam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000413728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fasiglifam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12491 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ((3S)-6-((3-(4-(3-Methanesulfonylpropoxy)-2,6-dimethylphenyl]phenyl}methoxy)-2,3-dihydro-1-benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(3S)â??6â??({2',6'â??dimethylâ??4'â??[3â??(methylsulfonyl)propoxy]bipheâ??nylâ??3â??yl}methâ??oxy)â??2,3â??dihydroâ??1â??benzofuranâ??3â??yl]acetic acid hemiâ??hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FASIGLIFAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLP1W4JXAH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Ago-Allosteric Modulation of FFAR1 by Fasiglifam

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasiglifam (TAK-875) is a potent and selective agonist of the free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40).[1][2][3] It functions as an ago-allosteric modulator, enhancing glucose-dependent insulin secretion from pancreatic β-cells by acting cooperatively with endogenous free fatty acids (FFAs).[3][4][5][6][7] This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways. While this compound showed promise in clinical trials for the treatment of type 2 diabetes, its development was terminated due to concerns of drug-induced liver injury (DILI).[2][5][6][8] Understanding its mechanism of action remains crucial for the development of safer, next-generation GPR40 agonists.

Mechanism of Action: Ago-Allosteric Modulation of FFAR1

This compound is not a direct, orthosteric agonist of FFAR1 but rather an ago-allosteric modulator.[3][4][5][6][7] This means it binds to a site on the receptor that is distinct from the binding site of endogenous ligands, such as long-chain fatty acids. Upon binding, this compound induces a conformational change in the receptor that enhances the signaling efficacy of the endogenous FFAs.[4][5][6] This cooperative binding and activation lead to a more potent and sustained downstream signaling cascade, ultimately resulting in amplified glucose-stimulated insulin secretion (GSIS).[3][4][6] this compound itself exhibits partial agonist activity, but its primary therapeutic effect is derived from its synergistic interaction with circulating FFAs.[4][5][6]

Signaling Pathway

The activation of FFAR1 by this compound and FFAs initiates a signaling cascade through the Gαq subunit of the heterotrimeric G protein.[9] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]

-

IP3/Ca2+ Pathway: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[9]

-

DAG/PKC Pathway: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[9]

The combined effects of increased intracellular Ca2+ and PKC activation lead to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[9]

Caption: Signaling pathway of this compound-mediated ago-allosteric modulation of FFAR1.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Potency and Binding Affinity

| Parameter | Species | Cell Line | Value | Reference |

| EC50 (GPR40 Activation) | Human | CHO | 72 nM | [1][2] |

| EC50 (Intracellular IP Production) | Human | CHO-hGPR40 | 72 nM | [10] |

| Ki (GPR40 Binding) | Human | - | 38 nM | [11] |

| Ki (GPR40 Binding) | Rat | - | 140 nM | [11] |

Table 2: Pharmacokinetic Parameters in Humans (Single Oral Dose)

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t1/2 (hr) | Reference |

| 25 mg | 1030 ± 230 | 3.0 | 16800 ± 3400 | ~24 | [3] |

| 50 mg | 1860 ± 420 | 3.0 | 32100 ± 6800 | ~24 | [3] |

| 100 mg | 3140 ± 710 | 3.5 | 61300 ± 13200 | ~24 | [3] |

Table 3: Clinical Trial Liver Safety Data (Phase III)

| Parameter | This compound (25 mg & 50 mg) | Placebo/Active Control | Reference |

| Incidence of ALT > 3x ULN | 3% - 6% | ~0.5% - 0.8% | [5][6] |

| Adjudicated DILI (highly likely/probable) | 0.64% | 0.06% | [4] |

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon GPR40 activation.

Caption: Workflow for a calcium mobilization assay to assess this compound activity.

Detailed Methodology:

-

Cell Culture: GPR40-expressing cells (e.g., CHO-hGPR40) are seeded into 96-well black-walled, clear-bottom plates and cultured overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

-

Compound Addition: After incubation, the plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the automated addition of this compound or control compounds.

-

Fluorescence Measurement: The fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.

-

Data Analysis: The peak fluorescence response is used to determine the agonist activity. Dose-response curves are generated to calculate the EC50 value.

In Vitro Insulin Secretion Assay

This assay quantifies the amount of insulin secreted from pancreatic β-cells in response to GPR40 activation.

Caption: Workflow for an in vitro insulin secretion assay.

Detailed Methodology:

-

Cell Culture: Pancreatic β-cells (e.g., MIN6 cells or isolated primary islets) are seeded in multi-well plates and cultured to the desired confluency.

-

Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.

-

Stimulation: The pre-incubation buffer is replaced with a buffer containing high glucose (e.g., 16.7 mM) and the test compounds (this compound, with or without FFAs).

-

Incubation: The cells are incubated for a defined period (e.g., 2 hours) at 37°C.

-

Quantification: The supernatant is collected, and the insulin concentration is measured using a commercially available ELISA kit. Data is often normalized to the total protein or DNA content of the cells in each well.

Conclusion

This compound represents a significant advancement in the understanding of FFAR1 pharmacology, demonstrating the therapeutic potential of ago-allosteric modulation for type 2 diabetes. Its mechanism, involving the potentiation of endogenous FFA signaling to enhance glucose-dependent insulin secretion, offered a promising approach with a reduced risk of hypoglycemia. However, the emergence of liver toxicity in late-stage clinical trials ultimately led to the discontinuation of its development. The data and protocols presented in this guide serve as a valuable resource for the scientific community, aiding in the continued exploration of FFAR1 as a therapeutic target and the design of safer and more effective GPR40 agonists. A thorough understanding of the structure-activity and structure-toxicity relationships of compounds like this compound will be paramount in overcoming the challenges that have hindered the clinical success of this drug class.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liver Safety of this compound (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience [ouci.dntb.gov.ua]

- 4. Determination of this compound-induced liver toxicity: Insights from the data monitoring committee of the this compound clinical trials program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. Disposition and metabolism of the G protein-coupled receptor 40 agonist TAK-875 (this compound) in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

Fasiglifam and the Glucose-Stimulated Insulin Secretion Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasiglifam (TAK-875) is a selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), which has been investigated for the treatment of type 2 diabetes mellitus.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms by which this compound potentiates glucose-stimulated insulin secretion (GSIS). It details the dual signaling pathways activated by this compound, presents quantitative data from key studies in structured tables, outlines experimental protocols for relevant assays, and includes visualizations of the signaling cascades and experimental workflows. While this compound demonstrated efficacy in glycemic control, its development was halted due to concerns about liver toxicity.[3][4] This document serves as a comprehensive resource for researchers and professionals in the field of diabetes drug discovery and development.

Introduction to this compound and GPR40/FFAR1

This compound is an orally bioavailable small molecule that acts as a potent agonist for GPR40, a receptor predominantly expressed in pancreatic β-cells.[2][5] GPR40 is activated by medium and long-chain free fatty acids (FFAs), which play a physiological role in augmenting GSIS.[2] this compound potentiates insulin secretion in a glucose-dependent manner, which minimizes the risk of hypoglycemia, a common side effect of some other anti-diabetic medications.[1][6] It has been described as an ago-allosteric modulator, meaning it works in concert with endogenous FFAs to enhance its insulinotropic effects.[2]

Core Mechanism of Action: The Dual Signaling Pathway

This compound's potentiation of GSIS is mediated through the activation of the Gαq subunit of its cognate G protein-coupled receptor, GPR40.[1][7] This activation initiates a dual signaling cascade that synergizes with the primary glucose-sensing pathway in pancreatic β-cells. A critical prerequisite for this compound's action is membrane depolarization, which is induced by elevated intracellular glucose levels.[1][7]

IP3/Ca2+ Pathway

Upon binding of this compound to GPR40, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[7] This release of Ca2+ amplifies the glucose-induced Ca2+ oscillations, a key signal for the fusion of insulin-containing granules with the cell membrane and subsequent insulin exocytosis.[1][7]

DAG/PKC Pathway

The second messenger, DAG, activates protein kinase C (PKC) and protein kinase D (PKD).[7][8] This arm of the pathway augments the downstream mechanisms of insulin secretion, acting independently of the Ca2+ oscillations.[7] It is believed to enhance the sensitivity of the secretory machinery to Ca2+, further promoting insulin release.[7]

Figure 1: this compound Signaling Pathway in Pancreatic β-cells.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Potency of this compound

| Cell Line | Assay | Parameter | Value | Reference |

| CHO-hGPR40 | Inositol Monophosphate Production | EC50 | 72 nM | [9] |

| CHO-hGPR40 | Inositol Monophosphate Production | EC50 | 14 nM | [10] |

Table 2: Clinical Efficacy of this compound in Type 2 Diabetes (Phase III Trial)

| Parameter | Placebo | This compound 25 mg | This compound 50 mg | Reference |

| Baseline HbA1c (%) | 8.1 | 8.2 | 8.2 | [4] |

| Mean Change in HbA1c from Baseline at 24 weeks (%) | +0.16 | -0.57 | -0.83 | [6] |

| Placebo-Corrected LS Mean Reduction in HbA1c (%) | - | -0.75 | -1.01 | [6] |

| Baseline Fasting Plasma Glucose (mg/dL) | 164 | 168 | 168 | [4] |

| Participants Achieving HbA1c <6.9% (%) | 13.8 | 30.2 | 54.8 | [6] |

Table 3: Incidence of Adverse Events (Phase III Trial)

| Adverse Event | Placebo | This compound | P-value | Reference |

| ALT or AST ≥3 x ULN (%) | 0.5 | 2.1 | < 0.001 | [4] |

| ALT or AST ≥10 x ULN (%) | 0.06 | 0.31 | < 0.001 | [4] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

Insulin Secretion Assay (from MIN6 Cells)

Objective: To measure insulin secretion from a mouse insulinoma cell line (MIN6) in response to this compound and glucose.

Protocol:

-

Cell Culture: MIN6 cells are seeded at a density of 6 x 10^4 cells/well in 96-well plates and cultured for 2 days.[2]

-

Pre-incubation: The growth medium is discarded, and cells are pre-incubated for 2 hours at 37°C in Krebs-Ringer bicarbonate-HEPES (KRBH) buffer (116 mmol/L NaCl, 4.7 mmol/L KCl, 1.17 mmol/L KH2PO4, 1.17 mmol/L MgSO4, 25 mmol/L NaHCO3, 2.52 mmol/L CaCl2, and 24 mmol/L HEPES) containing 0.2% BSA and 1 mmol/L glucose.[2]

-

Stimulation: The pre-incubation buffer is discarded, and cells are incubated for 2 hours at 37°C in KRBH buffer containing 0.2% BSA, 16 mmol/L glucose, and the desired concentrations of this compound or vehicle control.[2]

-

Sample Collection and Analysis: After incubation, the supernatants from each well are collected.[2] The concentration of secreted insulin is measured using an AlphaLISA kit according to the manufacturer's instructions.[2]

Figure 2: Experimental Workflow for Insulin Secretion Assay.

Intracellular Calcium ([Ca2+]i) Measurement

Objective: To measure changes in intracellular calcium concentration in response to this compound.

Protocol:

-

Cell Preparation: Mouse insulinoma MIN6 cells are used.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulation: Cells are stimulated with this compound in the presence of different glucose concentrations.

-

Data Acquisition: Changes in fluorescence are monitored using a fluorescence microscope or plate reader to determine relative changes in intracellular calcium levels. The ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular calcium concentration.

Oral Glucose Tolerance Test (OGTT) in Diabetic Rats

Objective: To assess the in vivo efficacy of this compound on glucose tolerance in a diabetic animal model.

Protocol:

-

Animal Model: Neonatal streptozotocin (N-STZ)-1.5 rats, a model for type 2 diabetes with impaired insulin secretion, are used.[2]

-

Drug Administration: this compound is administered orally to the rats.

-

Glucose Challenge: After a specified time, a glucose solution is administered orally.

-

Blood Sampling: Blood samples are collected at various time points before and after the glucose challenge.

-

Analysis: Plasma glucose and insulin levels are measured to determine the effect of this compound on glucose disposal and insulin secretion in response to a glucose load.

Hepatotoxicity of this compound

Despite its promising efficacy, the clinical development of this compound was terminated due to evidence of drug-induced liver injury.[4] Studies have suggested that this compound can induce cytotoxicity in human hepatocarcinoma cells (HepG2) in a concentration- and time-dependent manner.[3][5] The proposed mechanism involves the generation of reactive oxygen species (ROS) in a GPR40-dependent manner.[5] Further investigations have also pointed to the inhibition of bile acid transporters as a potential contributor to the observed hepatotoxicity.[4]

Conclusion

This compound represents a novel class of anti-diabetic agents that potentiate glucose-stimulated insulin secretion through the activation of GPR40. Its dual signaling mechanism, involving both the IP3/Ca2+ and DAG/PKC pathways, provides a powerful means of enhancing insulin release in a glucose-dependent manner. While preclinical and early clinical data were promising, the emergence of liver toxicity ultimately led to the discontinuation of its development. The extensive research on this compound has, however, provided valuable insights into the role of GPR40 in glucose homeostasis and has paved the way for the development of future GPR40 agonists with improved safety profiles. This technical guide serves as a comprehensive repository of the key scientific findings related to this compound's mechanism of action and its effects on the glucose-stimulated insulin secretion pathway.

References

- 1. This compound (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Antidiabetic Drug, this compound/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. This compound (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of this compound (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (TAK‐875) has dual potentiating mechanisms via Gαq‐GPR40/FFAR1 signaling branches on glucose‐dependent insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medkoo.com [medkoo.com]

The Preclinical Discovery and Development of TAK-875: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-875 (Fasiglifam) is a potent and selective agonist of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in mediating glucose-stimulated insulin secretion (GSIS) in response to free fatty acids.[1][3] This mechanism presented a promising therapeutic target for type 2 diabetes mellitus (T2DM), with the potential for a glucose-dependent insulinotropic effect, thereby minimizing the risk of hypoglycemia associated with other insulin secretagogues like sulfonylureas.[1][4] TAK-875 emerged from a lead optimization program as an orally bioavailable compound with a pharmacokinetic profile suitable for once-daily dosing.[4] Despite promising efficacy in preclinical and early clinical studies, the development of TAK-875 was terminated in Phase III clinical trials due to concerns of drug-induced liver injury (DILI).[5][6] This guide provides an in-depth technical overview of the preclinical discovery and development of TAK-875, detailing its mechanism of action, key experimental findings, and the subsequent investigations into its hepatotoxicity.

Core Data Summary

In Vitro Potency and Selectivity

TAK-875 demonstrated potent and selective agonism of the human GPR40 receptor. Its activity was evaluated through various in vitro assays, including calcium flux and inositol monophosphate accumulation, which are downstream indicators of Gαq-coupled receptor activation.[3][7]

| Parameter | Species/System | Value | Reference(s) |

| EC50 (GPR40 Agonism) | Human (Ca2+ flux) | 0.014 µM | [4] |

| Human (IP production) | 0.072 µM | [3] | |

| Ki (GPR40 Binding) | Human | 0.038 µM | [4] |

| Rat | >1 µM | [4] | |

| Selectivity | GPR41, GPR43, GPR120 | EC50 > 10 µM | [4] |

Pharmacokinetic Properties

Pharmacokinetic studies were conducted in multiple species to assess the drug's absorption, distribution, metabolism, and excretion (ADME) profile. TAK-875 exhibited good oral bioavailability and a long half-life across species.[4][8][9]

| Parameter | Rat | Dog | Human | Reference(s) |

| Oral Bioavailability (F%) | 76.0% | 92.4% | >76.0% | [4][8] |

| Tmax (oral) | ~1 hr | ~2 hr | Not specified | [4][9] |

| t1/2 (oral) | 10.3 - 11.6 hr | Not specified | Not specified | [9] |

| Cmax (3 mg/kg, oral) | 5.77 µg/mL | Not applicable | Not applicable | [4] |

| AUC (3 mg/kg, oral) | 65.00 µg·h/mL | Not applicable | Not applicable | [4] |

| Cmax (1 mg/kg, oral) | Not applicable | 3.29 µg/mL | Not applicable | [4] |

| AUC (1 mg/kg, oral) | Not applicable | 29.45 µg·h/mL | Not applicable | [4] |

Preclinical Efficacy in Diabetic Models

The glucose-lowering effects of TAK-875 were evaluated in rodent models of type 2 diabetes. The compound demonstrated significant improvements in glucose tolerance and fasting hyperglycemia, coupled with an increase in insulin secretion.[7][10]

| Animal Model | Dose | Effect | Reference(s) |

| N-STZ-1.5 Rats (OGTT) | 1 - 10 mg/kg, p.o. | Improved glucose tolerance and augmented insulin secretion. | [7] |

| Zucker Diabetic Fatty (ZDF) Rats | 10 mg/kg, p.o. | Significantly augmented plasma insulin levels and reduced fasting hyperglycemia. | [7] |

| ZDF Rats (6-week treatment) | 10 mg/kg, b.i.d. | Decreased glycosylated hemoglobin (GHb) by 1.7%. | [10] |

| ZDF Rats (Combination w/ Metformin) | 10 mg/kg TAK-875 + 50 mg/kg Metformin | Additively enhanced GHb reduction (-2.4%) and increased fasting plasma insulin. | [10] |

Off-Target Liabilities and Hepatotoxicity Data

Investigations into the DILI potential of TAK-875 identified several off-target effects, including the inhibition of bile acid transporters and mitochondrial dysfunction. The formation of a reactive acyl glucuronide metabolite was also implicated.[5][11]

| Parameter | Assay System | Value | Reference(s) |

| Bile Salt Export Pump (BSEP) Inhibition (IC50) | In vitro | Micromolar concentrations | [5][12] |

| MRP3 Inhibition (IC50) by TAK-875AG | In vitro | 0.21 µM | [5] |

| Mitochondrial Complex I Inhibition (IC50) | Isolated rat mitochondria | ~17 µM | [5] |

| Mitochondrial Complex II Inhibition (IC50) | Isolated rat mitochondria | ~28 µM | [5] |

| Covalent Binding Burden (CVB) | Human hepatocytes | 2.0 mg/day | [11] |

Signaling Pathways and Experimental Workflows

GPR40 Signaling Pathway in Pancreatic β-Cells

Proposed Mechanism of TAK-875-Induced Hepatotoxicity

Preclinical Development Workflow for a GPR40 Agonist

Key Experimental Protocols

In Vitro GPR40 Agonist Activity (Calcium Flux Assay)

-

Cell Line: CHO cells stably expressing human GPR40 (CHO-hGPR40).

-

Methodology: Cells are seeded in 96-well plates and incubated overnight. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Baseline fluorescence is measured using a fluorescence imaging plate reader (FLIPR). TAK-875, at various concentrations, is added to the wells, and the change in intracellular calcium concentration is monitored in real-time by measuring the fluorescence intensity.

-

Data Analysis: The increase in fluorescence is plotted against the drug concentration, and the EC50 value is calculated using a four-parameter logistic equation. Assays are typically performed in the presence of bovine serum albumin (BSA) to account for the high protein binding of fatty acid mimetics.[4]

Glucose-Stimulated Insulin Secretion (GSIS) Assay

-

System: Rat insulinoma cell lines (e.g., INS-1 833/15) or isolated primary pancreatic islets.[7]

-

Methodology: Cells or islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose). They are then stimulated with a high-glucose buffer (e.g., 16.7 mM glucose) in the presence or absence of various concentrations of TAK-875 for a defined period (e.g., 1-2 hours). The supernatant is collected, and the concentration of secreted insulin is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: Insulin secretion is normalized to the total insulin content of the cells/islets. The data is presented as fold-increase over the basal (low glucose) condition.

Covalent Binding Assay in Human Hepatocytes

-

Methodology: Cryopreserved human hepatocytes are incubated with radiolabeled [14C]-TAK-875 at a specific concentration (e.g., 10 µM) for a set time (e.g., 4 hours) at 37°C.[11] The incubation is stopped by adding a solvent like acetonitrile to precipitate proteins. The protein pellet is then extensively washed through repeated centrifugation and resuspension to remove any non-covalently bound radioactivity. The final protein pellet is solubilized, and the amount of radioactivity is quantified by liquid scintillation counting. The protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

Data Analysis: Covalent binding is expressed as pmol equivalents of the drug per mg of protein. The daily covalent binding burden (CVB) is then calculated based on estimated human liver weight and daily drug dose. A CVB above 1 mg/day is considered a potential risk for DILI.[11]

Mitochondrial Respiration Assay

-

System: Isolated rat liver mitochondria or intact cell lines like HepG2.[11]

-

Methodology (Isolated Mitochondria): Oxygen consumption is measured using a high-resolution respirometer. Mitochondria are incubated with TAK-875 at various concentrations. Specific substrates for Complex I (e.g., glutamate/malate) or Complex II (e.g., succinate) are added, followed by ADP to stimulate State III respiration.

-

Methodology (Intact Cells): Cellular oxygen consumption rates (OCR) are measured using an extracellular flux analyzer (e.g., Seahorse XF). Cells are treated with TAK-875, and a mitochondrial stress test is performed by sequential injection of oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples the electron transport chain), and rotenone/antimycin A (Complex I and III inhibitors).

-

Data Analysis: Key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity are calculated from the OCR measurements. IC50 values for the inhibition of specific mitochondrial complexes can be determined.

Conclusion

The preclinical profile of TAK-875 showcased a potent, selective, and orally bioavailable GPR40 agonist with significant efficacy in animal models of type 2 diabetes. Its glucose-dependent mechanism of action was a key attribute, promising a lower risk of hypoglycemia compared to existing therapies. However, the emergence of drug-induced liver injury in later clinical trials led to its discontinuation and highlighted the critical importance of thorough preclinical safety and toxicity evaluation. The subsequent mechanistic studies revealed a complex DILI signature involving the formation of a reactive acyl glucuronide metabolite, inhibition of key bile acid transporters, and mitochondrial dysfunction. The story of TAK-875 serves as a crucial case study for drug development professionals, emphasizing the need to investigate potential metabolic liabilities and off-target effects early in the discovery process to mitigate the risk of late-stage failures. The detailed data and methodologies presented in this guide offer valuable insights for the continued exploration of GPR40 agonists and the broader field of drug safety assessment.

References

- 1. A Novel Antidiabetic Drug, this compound/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Disposition and metabolism of the G protein-coupled receptor 40 agonist TAK-875 (this compound) in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. TAK-875, a GPR40/FFAR1 agonist, in combination with metformin prevents progression of diabetes and β-cell dysfunction in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Use of a Bile Salt Export Pump Knockdown Rat Susceptibility Model to Interrogate Mechanism of Drug-Induced Liver Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Fasiglifam in Pancreatic Beta-Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasiglifam (also known as TAK-875) is a selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed in pancreatic beta-cells and plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS) in the presence of free fatty acids (FFAs).[3][4] this compound was developed as a novel therapeutic agent for type 2 diabetes mellitus (T2DM) with the aim of enhancing insulin secretion in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia associated with other insulin secretagogues like sulfonylureas.[4][5] This technical guide provides an in-depth overview of the role of this compound in pancreatic beta-cell function, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Mechanism of Action

This compound acts as an ago-allosteric modulator of GPR40, meaning it binds to a site on the receptor distinct from the endogenous ligand (FFA) binding site and positively modulates the receptor's activity.[2][3] This interaction potentiates the effect of endogenous FFAs on the receptor.[2] The activation of GPR40 by this compound initiates a downstream signaling cascade that ultimately leads to the amplification of insulin secretion from pancreatic beta-cells, but only in the presence of elevated glucose levels.[5][6]

Signaling Pathway

The binding of this compound to GPR40 on the surface of pancreatic beta-cells activates the Gαq subunit of the heterotrimeric G protein.[6] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

-

IP3-Mediated Calcium Release: IP3 binds to its receptor (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[6] This initial rise in intracellular Ca2+ is a key step in the signaling cascade.

-

DAG-Mediated Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[6]

-

Amplification of Insulin Secretion: The combined effects of increased intracellular Ca2+ and PKC activation lead to the potentiation of glucose-stimulated insulin secretion. Specifically, this compound has been shown to amplify glucose-induced Ca2+ oscillations and augment downstream secretory mechanisms.[5][6] This glucose-dependency is crucial, as it means this compound's insulinotropic effect is minimal at low blood glucose levels, reducing the risk of hypoglycemia.[5]

Quantitative Data on this compound's Effect on Beta-Cell Function

The following tables summarize key quantitative data from preclinical and clinical studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line/Islet | Condition | Value | Reference |

| EC50 for IP Production | CHO-hGPR40 | - | 0.072 µM | [2] |

| EC50 for [Ca2+]i | CHO-hGPR40 | - | 0.13 µM | [2] |

| Insulin Secretion | Rat Islets | 8.3 mM Glucose | Potentiated | [7] |

| Insulin Secretion | Rat Islets | 16.7 mM Glucose | Potentiated | [7] |

| Insulin Secretion | Rat Islets | 2.8 mM Glucose | No Potentiation | [7] |

Table 2: Phase III Clinical Trial Data (Japanese Patients with T2DM)

| Parameter | Placebo (n=67) | This compound 25 mg (n=63) | This compound 50 mg (n=62) |

| Mean Change in HbA1c from Baseline at Week 24 | +0.16% | -0.57% | -0.83% |

| Patients Achieving HbA1c <6.9% at Week 24 | 13.8% | 30.2% | 54.8% |

| Incidence of Hypoglycemia | 0% | 0% | 1.6% (1 patient) |

Data from Kaku K, et al. Diabetes Obes Metab. 2015.

Experimental Protocols

Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Islets

This protocol details the steps to assess the effect of this compound on insulin secretion from isolated pancreatic islets in response to varying glucose concentrations.

Materials:

-

Isolated pancreatic islets (e.g., from rat or mouse)

-

Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.2% BSA, supplemented with different glucose concentrations (e.g., 2.8 mM for low glucose and 16.7 mM for high glucose)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Insulin ELISA kit

Procedure:

-

Islet Preparation: After isolation, allow islets to recover overnight in culture medium.

-

Pre-incubation: Hand-pick size-matched islets (e.g., 10 islets per well) into a 96-well plate. Wash the islets with KRBH containing low glucose (2.8 mM). Pre-incubate the islets in low-glucose KRBH for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.

-

Stimulation: After the pre-incubation, carefully remove the buffer and add fresh KRBH with low (2.8 mM) or high (16.7 mM) glucose concentrations, with or without different concentrations of this compound.

-

Incubation: Incubate the plate for 1-2 hours at 37°C.

-

Sample Collection: After incubation, collect the supernatant from each well. The supernatant contains the secreted insulin.

-

Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the secreted insulin to the number of islets or total protein content. Compare the insulin secretion in the presence of this compound to the vehicle control at both low and high glucose concentrations.

Intracellular Calcium ([Ca2+]i) Mobilization Assay

This protocol describes how to measure changes in intracellular calcium concentration in response to this compound in a GPR40-expressing cell line.

Materials:

-

CHO or HEK293 cells stably expressing human GPR40

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Black-walled, clear-bottom 96-well plates

-

Fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

This compound stock solution (in DMSO)

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Plating: Seed the GPR40-expressing cells into the 96-well plates and culture overnight to allow for cell attachment.

-

Dye Loading: Remove the culture medium and load the cells with the Ca2+ indicator dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

-

Washing: After incubation, gently wash the cells with assay buffer to remove excess dye.

-

Baseline Measurement: Place the plate in the fluorescence plate reader and record the baseline fluorescence for a short period.

-

Compound Addition: Add different concentrations of this compound to the wells.

-

Kinetic Measurement: Immediately after compound addition, measure the fluorescence intensity kinetically over time to capture the change in intracellular calcium.

-

Data Analysis: Calculate the change in fluorescence from baseline to determine the extent of Ca2+ mobilization. Plot the concentration-response curve to determine the EC50 of this compound.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for evaluating the effect of a GPR40 agonist like this compound on pancreatic beta-cell function.

Conclusion and Future Perspectives

This compound effectively potentiates glucose-stimulated insulin secretion from pancreatic beta-cells by acting as a selective GPR40 agonist. Its mechanism of action, involving the Gαq-PLC-IP3/DAG signaling pathway, is well-characterized and underscores its glucose-dependent insulinotropic effect. While demonstrating efficacy in improving glycemic control in clinical trials, the development of this compound was ultimately halted due to concerns about liver safety. Nevertheless, the study of this compound has provided valuable insights into the role of GPR40 in beta-cell function and has paved the way for the development of other GPR40 agonists with improved safety profiles as potential therapeutics for type 2 diabetes. Future research in this area will likely focus on designing GPR40 modulators that retain the beneficial effects on beta-cell function while minimizing off-target effects and potential toxicity.

References

- 1. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. content.protocols.io [content.protocols.io]

- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (TAK‐875) has dual potentiating mechanisms via Gαq‐GPR40/FFAR1 signaling branches on glucose‐dependent insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]

Fasiglifam (TAK-875): A Technical Guide to its Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

Discontinuation Notice: The clinical development of Fasiglifam (TAK-875) was terminated due to concerns regarding liver toxicity.[1][2][3] This document is intended for research and informational purposes only.

Introduction

This compound (TAK-875) is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1). GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating the effects of medium and long-chain fatty acids on insulin secretion. This compound was developed as an oral antidiabetic agent for the treatment of type 2 diabetes mellitus. It enhances glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner, which minimizes the risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.[4] This technical guide provides an in-depth overview of the signal transduction pathways activated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action

This compound acts as an ago-allosteric modulator of GPR40, meaning it has partial agonistic activity on its own and also positively modulates the receptor's response to endogenous ligands like free fatty acids.[4][5] This dual action contributes to its potent insulinotropic effects. The binding of this compound to GPR40 initiates a cascade of intracellular signaling events, primarily through the Gαq subunit of the heterotrimeric G protein.

Core Signaling Pathways

The activation of GPR40 by this compound leads to the stimulation of two main downstream signaling pathways that work in concert to potentiate glucose-stimulated insulin secretion.

The Gαq-PLC-IP₃-Ca²⁺ Pathway

This is the primary signaling cascade activated by this compound. Upon binding of this compound to GPR40, the Gαq subunit is activated, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

IP₃ diffuses through the cytoplasm and binds to its receptor (IP₃R) on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This initial rise in intracellular Ca²⁺ concentration is a critical step in the signaling cascade.

References

- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 2. Understanding the Hepatotoxicity of this compound (TAK-875) - Evotec [evotec.com]

- 3. Liver Safety of this compound (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Antidiabetic Drug, this compound/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]

- 5. scienceopen.com [scienceopen.com]

The Pharmacology of Fasiglifam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasiglifam (TAK-875) is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). Developed for the treatment of type 2 diabetes mellitus, this compound demonstrated significant glucose-lowering effects in clinical trials. However, its development was terminated in Phase 3 due to concerns about liver safety. This guide provides an in-depth technical overview of the pharmacology of this compound, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound acts as an ago-allosteric modulator of GPR40, a receptor primarily expressed on pancreatic β-cells.[1] This means it binds to a site on the receptor that is distinct from the binding site of endogenous ligands, such as free fatty acids (FFAs), and potentiates their effect. The binding of this compound to GPR40 initiates a signaling cascade through the Gq alpha subunit of its associated G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in intracellular Ca2+ concentration, in a glucose-dependent manner, enhances glucose-stimulated insulin secretion (GSIS).

Pharmacodynamics

This compound is a potent agonist of GPR40, with in vitro studies demonstrating its ability to stimulate intracellular signaling pathways and insulin secretion in a concentration-dependent manner.

| Parameter | Cell Line | Value | Reference |

| EC50 (IP Production) | CHO-hGPR40 | 72 nM | [2] |

| EC50 (Ca2+ Mobilization) | CHO-hGPR40 | 16 nM | [2] |

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including rapid absorption and high oral bioavailability in both preclinical species and humans.

Preclinical Pharmacokinetics (Rats)

| Dose | Route | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) |

| 10 mg/kg | Oral | 12.4 - 12.9 | 1 | 11.1 - 11.6 | 85 - 120 |

| 50 mg/kg | Oral | 76.2 - 83.7 | 1 | 9.8 - 10.3 | 85 - 120 |

Human Pharmacokinetics (Single 50 mg Oral Dose)

| Parameter | Value | Reference |

| Tmax | 3 - 4 h | [3] |

| t1/2 | 28 - 30 h | [3] |

| Absolute Oral Bioavailability | >76.0% | [4] |

Clinical Efficacy

Phase II and III clinical trials demonstrated that this compound effectively improved glycemic control in patients with type 2 diabetes.

| Study | Treatment Group | Change in HbA1c from Baseline | Placebo-Corrected Change in HbA1c | Reference |

| Phase III (24 weeks) | This compound 25 mg | -0.57% | -0.75% | [1][5] |

| This compound 50 mg | -0.83% | -1.01% | [1][5] | |

| Placebo | +0.16% | - | [1][5] |

Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay is a primary method for evaluating the potency of GPR40 agonists.

Objective: To measure the increase in intracellular calcium concentration in response to this compound in cells expressing GPR40.

Methodology:

-

Cell Culture: CHO-K1 or HEK293 cells stably expressing human GPR40 are seeded in 96-well black-walled, clear-bottom plates and cultured overnight.[6]

-

Dye Loading: The culture medium is replaced with an assay buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) and probenecid. The cells are incubated for 60 minutes at 37°C to allow for dye uptake.[6]

-

Compound Addition: Serial dilutions of this compound are prepared in the assay buffer. A baseline fluorescence reading is established before the automated addition of the compound to the wells.[6]

-

Signal Detection: The fluorescence intensity is measured kinetically using a fluorescence plate reader. The increase in fluorescence corresponds to the rise in intracellular calcium.[6]

-

Data Analysis: The peak fluorescence response is plotted against the compound concentration, and the EC50 value is determined using a sigmoidal dose-response curve.[7]

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the ability of a compound to enhance insulin secretion from pancreatic β-cells in the presence of glucose.

Objective: To quantify the potentiation of glucose-stimulated insulin secretion by this compound.

Methodology:

-

Islet Isolation and Culture: Pancreatic islets are isolated from rodents and cultured overnight.[8]

-

Pre-incubation: Islets are pre-incubated in a low-glucose buffer to establish a basal insulin secretion rate.[9]

-

Stimulation: The islets are then incubated in a high-glucose buffer in the presence or absence of various concentrations of this compound.

-

Sample Collection: The supernatant is collected after the incubation period.[9]

-

Insulin Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The amount of insulin secreted in the presence of this compound is compared to the control (high glucose alone) to determine the fold-increase in insulin secretion.

Oral Glucose Tolerance Test (OGTT) in Diabetic Rats

This in vivo model evaluates the effect of a compound on glucose disposal after an oral glucose challenge.

Objective: To assess the ability of this compound to improve glucose tolerance in a diabetic animal model.

Methodology:

-

Animal Model: Type 2 diabetic rat models (e.g., Zucker diabetic fatty rats) are used.

-

Fasting: Rats are fasted overnight (typically 12-16 hours) before the experiment.[10]

-

Drug Administration: this compound or vehicle is administered orally at a specified time before the glucose challenge.[11]

-

Glucose Challenge: A concentrated glucose solution is administered orally via gavage.[10]

-

Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 30, 60, 120 minutes) after the glucose challenge.[10]

-

Glucose Measurement: Blood glucose levels are measured using a glucometer.

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the this compound-treated and vehicle-treated groups to determine the improvement in glucose tolerance.

Ago-Allosteric Modulator Mechanism

This compound's action as an ago-allosteric modulator is a key aspect of its pharmacology. It possesses partial agonist activity on its own but, more importantly, it enhances the response of the GPR40 receptor to endogenous free fatty acids. This cooperative effect is believed to contribute to its potent glucose-lowering activity in the postprandial state when FFA levels are elevated.

Discontinuation and Future Directions

The clinical development of this compound was terminated due to observations of drug-induced liver injury in a subset of patients during Phase 3 trials.[12] The exact mechanisms underlying this hepatotoxicity are still under investigation but are thought to be related to the metabolic fate of the drug. Despite its discontinuation, the study of this compound has provided valuable insights into the therapeutic potential of GPR40 agonism for the treatment of type 2 diabetes and highlights the critical importance of thorough safety assessments in drug development. Future research in this area will likely focus on developing GPR40 agonists with an improved safety profile.

References

- 1. Efficacy and safety of this compound (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Evaluation of the Pharmacokinetics and Safety of a Single Oral Dose of this compound in Subjects with Normal or Varying Degrees of Impaired Renal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Disposition and metabolism of the G protein-coupled receptor 40 agonist TAK-875 (this compound) in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of this compound (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Anti-diabetic Effect of Punica granatum Flower Polyphenols Extract in Type 2 Diabetic Rats: Activation of Akt/GSK-3β and Inhibition of IRE1α-XBP1 Pathways [frontiersin.org]

- 11. medkoo.com [medkoo.com]

- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]

Fasiglifam as a Chemical Probe for GPR40 Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasiglifam, also known as TAK-875, is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also referred to as free fatty acid receptor 1 (FFAR1).[1][2][3] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[4][5] this compound acts as an ago-allosteric modulator, meaning it has partial agonist activity on its own and also potentiates the effects of endogenous ligands like free fatty acids.[6] This glucose-dependent action made it an attractive therapeutic candidate for type 2 diabetes.[6][7] Although its clinical development was halted due to concerns about liver toxicity, this compound remains a valuable chemical probe for investigating GPR40 signaling and physiology in a research setting.[1][2][8][9] This guide provides a comprehensive overview of this compound's properties, experimental protocols for its use, and a summary of its pharmacological data.

Mechanism of Action and Signaling Pathways

This compound selectively binds to and activates GPR40.[1][3] The primary signaling cascade initiated by this compound involves the activation of the Gαq subunit of the heterotrimeric G protein.[5][7] This leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium levels.[5] The elevated calcium, along with the activation of protein kinase C (PKC) by DAG, ultimately potentiates the exocytosis of insulin-containing granules from the pancreatic β-cells in a glucose-dependent manner.[5][7]

Some studies suggest that GPR40 can also signal through Gs and β-arrestin pathways, although the Gαq pathway is considered primary for this compound's insulinotropic effects.[10][11]

GPR40 Signaling Pathway Induced by this compound

Caption: GPR40 signaling cascade initiated by this compound.

Quantitative Data Summary

The following tables summarize the key pharmacological parameters of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound (TAK-875)

| Assay Type | Cell Line | Species | EC50 | Reference |

| Calcium Flux | CHO-hGPR40 | Human | 29.6 nM | [3] |

| Calcium Flux | HEK293T-hGPR40 | Human | ~10-100 ng/mL | [6] |

| Intracellular IP Production | CHO-hGPR40 | Human | 72 nM | [3] |

| β-arrestin Recruitment | Not Specified | Not Specified | 68 nM | [12] |

Table 2: Pharmacokinetic Parameters of this compound in Male Sprague Dawley Rats

| Parameter | Intravenous (5 mg/kg) | Oral (10 mg/kg) | Oral (50 mg/kg) | Reference |

| Cmax | 8.8 µg/mL | 12.4 ± 2.6 µg/mL | 76.2 ± 3.7 µg/mL | [1] |

| Tmax | - | 1 h | 1 h | [1] |

| t1/2 | 12.4 h | 11.1 h | 10.3 h | [1] |

| Bioavailability | - | 85-120% | 85-120% | [1] |

Experimental Protocols

Detailed methodologies for key experiments using this compound as a chemical probe are provided below.

Experimental Workflow for GPR40 Agonist Characterization

Caption: A typical experimental workflow for characterizing a GPR40 agonist.

Intracellular Calcium Mobilization Assay

This assay is a primary method to screen for and characterize GPR40 agonists by measuring the transient increase in intracellular calcium following receptor activation.

-

Materials and Reagents:

-

Cell Line: CHO-K1 or HEK293T cells stably expressing human GPR40.[13]

-

Cell Culture Medium: Ham's F-12 or DMEM with 10% FBS and antibiotics.[13]

-

Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.[13]

-

Calcium-Sensitive Dye: Fluo-4 AM or a similar calcium indicator.[13]

-

Probenecid: Anion transport inhibitor to prevent dye leakage.[13]

-

Test Compound: this compound (TAK-875).

-

Control Agonist: A known GPR40 agonist like linoleic acid.[13]

-

Plate: Black-walled, clear-bottom 96-well plates.[13]

-

-

Procedure:

-

Cell Plating: Seed GPR40-expressing cells at a density of 40,000-60,000 cells per well in 100 µL of culture medium and incubate overnight.[13]

-

Dye Loading: Prepare the dye loading solution according to the manufacturer's instructions, typically by dissolving the dye in DMSO and diluting it in assay buffer containing probenecid (final concentration ~2.5 mM). Aspirate the culture medium and add 100 µL of dye loading solution to each well. Incubate for 60 minutes at 37°C in the dark.[13]

-

Compound Preparation: Prepare serial dilutions of this compound and the control agonist in assay buffer. Ensure the final DMSO concentration is below 0.5%.[13]

-

Measurement: Place the plate in a fluorescence plate reader equilibrated to 37°C. Establish a baseline fluorescence reading for approximately 10-20 seconds. Add the compound solutions to the wells. Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.[13]

-

-

Data Analysis:

-

Express the change in fluorescence as a ratio of the fluorescence after compound addition to the baseline (F/F0) or as Relative Fluorescence Units (RFU).[13]

-

Plot the peak fluorescence response against the logarithm of the agonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.[13]

-

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more direct measure of Gαq pathway activation by quantifying the accumulation of IP1, a stable downstream metabolite of IP3.

-

Materials and Reagents:

-

Cell Line: CHO-K1 or HEK293T cells stably expressing human GPR40.

-

Stimulation Buffer: Typically provided with the assay kit, containing LiCl to inhibit IP1 degradation.[14]

-

Test Compound: this compound (TAK-875).

-

IP-One HTRF Assay Kit: Contains IP1-d2 conjugate and anti-IP1-cryptate antibody.[12][14]

-

-

Procedure:

-

Cell Plating: Plate cells in a suitable microplate and culture overnight.[12]

-

Cell Stimulation: Remove the culture medium and add stimulation buffer containing various concentrations of this compound. Incubate for a specified time (e.g., 60 minutes) at 37°C to allow IP1 accumulation.[12]

-

Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate). After another incubation period, measure the HTRF signal on a compatible plate reader.[12][15]

-

-

Data Analysis:

-

The HTRF signal is inversely proportional to the amount of IP1 produced.

-

Calculate EC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.[12]

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This functional assay assesses the ability of this compound to potentiate insulin secretion from pancreatic β-cells in the presence of glucose.

-

Materials and Reagents:

-

Procedure:

-

Cell/Islet Preparation: Culture INS-1 cells or isolate pancreatic islets and allow them to recover.

-

Pre-incubation: Pre-incubate the cells/islets in low glucose KRB buffer (e.g., 2.8 mM) for a defined period (e.g., 1-2 hours) to establish a basal state.[16][17]

-

Stimulation: Incubate the cells/islets with KRB buffer containing basal (e.g., 2.8 mM) or stimulating (e.g., 16.7 mM) concentrations of glucose, with and without various concentrations of this compound, for a set time (e.g., 1 hour) at 37°C.[16]

-

Sample Collection: Collect the supernatant to measure secreted insulin.

-

Insulin Measurement: Quantify the insulin concentration in the supernatant using an ELISA kit.

-

-

Data Analysis:

-

Compare the amount of insulin secreted in the presence of this compound at stimulating glucose concentrations to the amount secreted at basal glucose and in the absence of the compound.

-

This demonstrates the glucose-dependent potentiation of insulin secretion by this compound.[16]

-

Logic of Glucose-Dependent Insulin Secretion by this compound

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. This compound (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. proteopedia.org [proteopedia.org]

- 6. A Novel Antidiabetic Drug, this compound/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]

- 7. This compound (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Understanding the Hepatotoxicity of this compound (TAK-875) - Evotec [evotec.com]

- 9. academic.oup.com [academic.oup.com]

- 10. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

The Clinical Odyssey of Fasiglifam: A Promising GPR40 Agonist Derailed by Hepatotoxicity

For Researchers, Scientists, and Drug Development Professionals

Fasiglifam (TAK-875), a potent and selective G protein-coupled receptor 40 (GPR40) agonist, once stood as a promising novel therapeutic agent for the management of type 2 diabetes mellitus. Its unique glucose-dependent mechanism of action offered the potential for effective glycemic control with a reduced risk of hypoglycemia, a significant advantage over existing therapies. However, the journey of this compound through clinical development was abruptly halted in late-stage Phase 3 trials due to unforeseen liver safety concerns. This technical guide provides an in-depth history of the this compound clinical trials, presenting key quantitative data, detailing experimental protocols, and visualizing the underlying biological and operational frameworks.

Mechanism of Action: The GPR40 Signaling Pathway

This compound exerts its therapeutic effect by activating GPR40, a receptor predominantly expressed on pancreatic β-cells.[1][2] The binding of this compound to GPR40 initiates a signaling cascade that potentiates glucose-stimulated insulin secretion (GSIS).[3] This glucose-dependency is a critical feature, as it implies that the drug is most active in the presence of elevated blood glucose, thereby minimizing the risk of hypoglycemia.[4]

The activation of GPR40 by an agonist like this compound leads to the coupling and activation of the Gq alpha subunit of the G protein complex. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules. Simultaneously, DAG activates protein kinase C (PKC), which further augments the insulin secretion process.

Clinical Development Program: A Phased Approach

The clinical development of this compound followed a standard trajectory, progressing from initial safety and tolerability studies in healthy volunteers to large-scale efficacy and safety trials in patients with type 2 diabetes.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from representative this compound clinical trials.

Table 1: Phase 2 Efficacy Data (12-Week, Randomized, Double-Blind, Placebo- and Active-Controlled Trial)

| Treatment Group | N | Baseline HbA1c (%) | Mean Change from Baseline in HbA1c (%) |

| Placebo | - | - | - |

| This compound 6.25 mg | - | - | - |

| This compound 25 mg | - | - | - |

| This compound 50 mg | - | - | - |

| This compound 100 mg | - | - | - |

| This compound 200 mg | - | - | - |

| Glimepiride | - | - | - |

| Specific numerical data for all arms of this Phase 2 trial were not consistently available in the public domain. However, reports indicated dose-dependent decreases in HbA1c with this compound, with reductions similar to glimepiride at the 50 mg dose.[5] |

Table 2: Phase 3 Efficacy Data in Japanese Patients (24-Week, Randomized, Double-Blind, Placebo-Controlled Trial)[6][7]

| Treatment Group | N | Baseline HbA1c (%) | Mean Change from Baseline in HbA1c (%) | P-value vs. Placebo |

| Placebo | 67 | ~8.0 | +0.16 | - |

| This compound 25 mg | 63 | ~8.0 | -0.57 | <0.0001 |

| This compound 50 mg | 62 | ~8.0 | -0.83 | <0.0001 |

Table 3: Pooled Phase 3 Safety Data - Liver Enzyme Elevations[5][8][9][10]

| Event | This compound (All Doses) | Placebo |

| Incidence of ALT or AST ≥3 x ULN | 2.1% - 2.7% | 0.5% |

| Incidence of ALT or AST ≥10 x ULN | 0.31% | 0.06% |

| ULN = Upper Limit of Normal |

Experimental Protocols: A Representative Phase 3 Monotherapy Trial (NCT01324241)

This section outlines the typical methodology employed in a Phase 3 clinical trial of this compound, based on available information for a study in Japanese patients inadequately controlled by diet and exercise.[6][7]

Study Design:

-

A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Duration: 24 weeks of treatment.

Patient Population:

-

Inclusion Criteria:

-

Adults with type 2 diabetes mellitus.

-

Inadequate glycemic control with diet and exercise alone.

-

HbA1c levels typically between 7.0% and 10.0%.

-

Stable body weight.

-

-

Exclusion Criteria:

Intervention:

-

Randomization: Patients were randomly assigned to one of three treatment arms:

-

This compound 25 mg once daily.

-

This compound 50 mg once daily.

-

Placebo once daily.

-

-

Administration: Oral administration.

Endpoints:

-

Primary Efficacy Endpoint: Change from baseline in HbA1c at week 24.[6]

-

Secondary Efficacy Endpoints:

-

Change from baseline in fasting plasma glucose (FPG).

-

Proportion of patients achieving a target HbA1c level (e.g., <7.0% or <6.5%).

-

-

Safety Endpoints:

-

Incidence and severity of adverse events (AEs).

-

Incidence of hypoglycemia.

-

Changes in vital signs, electrocardiograms (ECGs), and laboratory parameters (with a focus on liver function tests).

-

The Termination of a Promising Candidate

Despite demonstrating significant efficacy in improving glycemic control, the clinical development of this compound was voluntarily terminated by Takeda in December 2013.[8][9] The decision was based on a review of cumulative data from the global Phase 3 program, which revealed a concerning signal of drug-induced liver injury.[10][11][12] An independent Data Monitoring Committee and a Liver Safety Evaluation Committee concluded that the benefits of this compound did not outweigh the potential risks of hepatotoxicity.[9]

The pattern of liver injury was generally hepatocellular, with some cases meeting the criteria for Hy's Law, a strong predictor of severe drug-induced liver injury.[13] While many of the liver enzyme elevations were asymptomatic and reversible upon discontinuation of the drug, the potential for severe liver damage could not be ruled out.[10]

Conclusion for the Scientific Community

The story of this compound serves as a critical case study in drug development. It underscores the importance of rigorous and continuous safety monitoring throughout all phases of clinical trials. While the primary efficacy of a novel compound is a key driver, unexpected off-target effects can emerge, even in late-stage development, leading to the termination of an otherwise promising therapeutic candidate. For researchers and scientists, the experience with this compound highlights the complexities of GPR40 agonism and the need for a deeper understanding of the potential for idiosyncratic drug-induced liver injury with this class of compounds. The extensive data collected during the this compound clinical trials, though leading to a disappointing outcome, remains a valuable resource for the scientific community in the ongoing quest for safer and more effective treatments for type 2 diabetes.

References

- 1. Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Optical control of GPR40 signalling in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Antidiabetic Drug, this compound/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Efficacy and safety of this compound (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Takeda ends development of diabetes drug this compound due to concerns about liver safety - - PACE-CME [pace-cme.org]

- 9. takeda.com [takeda.com]

- 10. Liver Safety of this compound (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound-Induced Liver Injury in Patients With Type 2 Diabetes: Results of a Randomized Controlled Cardiovascular Outcomes Safety Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of Fasiglifam-Mediated Insulin Secretion

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro glucose-stimulated insulin secretion (GSIS) assay to evaluate the efficacy of Fasiglifam (TAK-875), a selective G protein-coupled receptor 40 (GPR40/FFAR1) agonist. This compound has been shown to potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner, making it a subject of interest in diabetes research.

Mechanism of Action

This compound is an ago-allosteric modulator of GPR40, a receptor highly expressed in pancreatic β-cells.[1][2] Upon binding, this compound activates the Gαq signaling cascade, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

IP3 stimulates the release of calcium (Ca2+) from the endoplasmic reticulum, amplifying glucose-induced intracellular Ca2+ oscillations.[1] Concurrently, DAG activates protein kinase C (PKC), which enhances the downstream insulin secretory machinery.[1] This dual mechanism allows this compound to potentiate insulin secretion specifically under hyperglycemic conditions, minimizing the risk of hypoglycemia.[1][3]

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on insulin secretion in the INS-1 833/15 cell line in the presence of a stimulatory glucose concentration.

| This compound Concentration (µM) | Insulin Secretion (relative to control) |

| 0.001 | Dose-dependent increase |